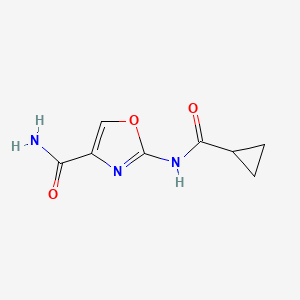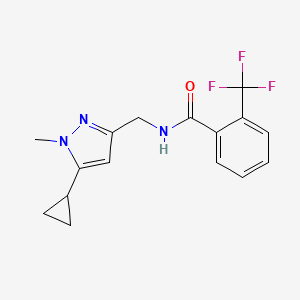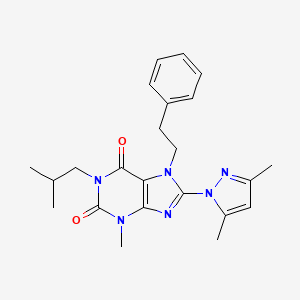
2-(Cyclopropanecarboxamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Cyclopropanecarboxamido)oxazole-4-carboxamide” is a chemical compound with the molecular formula C8H9N3O3 . It’s a member of the oxazole family, which are heterocyclic compounds containing an oxazole ring. Oxazole rings are five-membered with two adjacent heteroatoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(Cyclopropanecarboxamido)oxazole-4-carboxamide” consists of a cyclopropane ring attached to an oxazole ring via a carboxamide group . The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen atom, and one nitrogen atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.26 g/mol . It has a topological polar surface area of 97.4 Ų, indicating its polarity . It has a complexity of 386, suggesting it has a relatively complex structure .Scientific Research Applications
- Synthesis : The compound is synthesized through a multi-step process involving oxime preparation, ester hydrolysis, and condensation with aromatic amines .
- Antinociceptive Activity : Several derivatives of this compound were evaluated for analgesic potential. Notably, B2 (with methoxy substitution) demonstrated high analgesic activity compared to the standard drug tramadol. It follows a non-opioid receptor pathway in mediating its effects .
- Binding Interactions : A3 and B2 were docked against COX-1, COX-2, and the human capsaicin receptor, revealing favorable binding energies .
Analgesic Potential
Future Directions
The future directions for research on “2-(Cyclopropanecarboxamido)oxazole-4-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Oxazole derivatives are of interest in medicinal chemistry due to their diverse biological activities .
Mechanism of Action
Target of Action
The primary target of 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is currently unknown. The compound is structurally similar to indole-2-carboxamides, which have been found to inhibit the growth of Mycobacterium tuberculosis and pediatric brain tumor cells . .
Mode of Action
Given its structural similarity to indole-2-carboxamides, it may interact with its targets in a similar manner
Biochemical Pathways
The biochemical pathways affected by 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide are currently unknown. Based on its structural similarity to indole-2-carboxamides, it may affect similar pathways . More research is needed to identify the specific biochemical pathways this compound affects.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on its structural similarity to indole-2-carboxamides, it may have similar effects
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is currently unknown. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-6(12)5-3-14-8(10-5)11-7(13)4-1-2-4/h3-4H,1-2H2,(H2,9,12)(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEILSLBRBYSTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropanecarboxamido)oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2379619.png)
![3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2379620.png)

![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2379622.png)

![N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2379624.png)
![N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2379626.png)
![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2379628.png)
![4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[(1-Methylcyclopropyl)methyl-(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379631.png)
![4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2379634.png)
![4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2379635.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2379639.png)